N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Structure and Key Features: N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with a methyl group at the N1 position and a 2,2'-bithiophene-linked ethyl chain at the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₅N₃O₂S₃, with a molecular weight of 369.47 g/mol.
Properties
IUPAC Name |
1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S3/c1-17-10-12(9-15-17)22(18,19)16-7-6-11-4-5-14(21-11)13-3-2-8-20-13/h2-5,8-10,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNAUKSMLICLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs). HTMs are crucial components of PSCs, facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode.
Mode of Action
The compound interacts with its targets by facilitating the movement of charge carriers. It is designed to have a lower band gap and greater maximum wavelength (λ max) compared to the model molecule. These properties enhance its ability to transport holes in PSCs.
Biochemical Pathways
While the term “biochemical pathways” typically applies to biological systems, in the context of this compound, we can discuss the electronic pathways involved in solar energy conversion. The compound is part of the HTM layer in PSCs, which is crucial for transporting holes to the electrode. This process is part of the larger pathway of converting solar energy into electrical energy.
Result of Action
The result of the compound’s action is enhanced performance of PSCs. The newly designed molecules based on the 2,2’-bithiophene core showed high power conversion efficiencies (PCEs) ranging from 22.42% to 29.21%, compared with the reference molecule. This indicates that the compound can effectively improve the efficiency of solar energy conversion in PSCs.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core linked to a bithiophene moiety and a sulfonamide group. The structural formula can be represented as follows:
This structure is significant as the bithiophene unit contributes to the compound's electronic properties, potentially enhancing its biological activity.
Target Interactions
This compound has been studied for its interaction with various biological targets. Notably, compounds with similar sulfonamide structures have shown inhibitory effects on enzymes like Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the treatment of human African trypanosomiasis (HAT) . The mechanism involves binding to the active site of the enzyme, thereby inhibiting its function.
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Research indicates that modifications to the sulfonamide group can enhance blood-brain barrier permeability, which is crucial for central nervous system (CNS) therapies .
Antiparasitic Activity
In vitro studies have demonstrated that pyrazole sulfonamides exhibit significant antiparasitic activity against T. brucei. For instance, lead compounds from this series have shown IC50 values indicating potent inhibition against the target enzyme and promising efficacy in animal models .
Antimicrobial Properties
Similar compounds within the pyrazole sulfonamide class have been reported to possess antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies highlight that specific modifications can enhance activity against Mtb while maintaining low toxicity profiles.
Case Studies
Case Study 1: Antitrypanosomal Activity
In a study focusing on T. brucei, a series of pyrazole sulfonamides were synthesized and evaluated for their ability to penetrate the blood-brain barrier. Modifications led to increased oral bioavailability and enhanced efficacy in mouse models infected with T. b. rhodesiense .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial potential of various substituted pyrazole sulfonamides against Mtb. Compounds were systematically modified, leading to several candidates with improved minimum inhibitory concentration (MIC) values, demonstrating their potential as new therapeutic agents against tuberculosis .
Table 1: Biological Activity Summary
| Compound Name | Target | IC50 (µM) | Comments |
|---|---|---|---|
| DDD85646 | TbNMT | 0.05 | High potency against T. brucei |
| Compound 6 | Mtb | 0.1 | Effective against multidrug-resistant strains |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Capping sulfonamide nitrogen | Decreased potency |
| Reducing polar surface area | Improved CNS penetration |
| Altering bithiophene substituents | Enhanced electronic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamides and bithiophene derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
Sulfonamide Variations :
- Fluorinated sulfonamides like IZ5 (Table 1, entry 4) show strong binding to tyrosine phosphatase 1B (GOLD score: 69.07), attributed to the fluorobenzenesulfonamide group’s electron-withdrawing effects . The target compound lacks fluorine substitution, which may reduce receptor-binding affinity but improve metabolic stability.
- Chromene-pyrazolopyrimidine sulfonamides (Table 1, entry 5) demonstrate kinase inhibition, highlighting the role of fused heterocyclic cores in targeting enzymatic activity .
Research Findings and Implications
- Anti-Inflammatory Potential: Structural analogs like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (, compound 14) showed significant inhibition of nitrite production (IC₅₀: 12.3 µM), suggesting the target compound’s bithiophene-ethyl chain may confer similar activity .
- Enzyme Inhibition : Sulfonamides with fluorinated aromatic systems (e.g., IZ5 ) exhibit high binding scores for tyrosine phosphatase 1B, a diabetes and obesity target. The absence of fluorine in the target compound may necessitate structural optimization for comparable efficacy .
- Synthetic Accessibility : The target compound’s straightforward synthesis (compared to chromene- or imidazole-containing sulfonamides) makes it a viable candidate for further derivatization .
Preparation Methods
Synthesis of the Bithiophene Ethylamine Intermediate
Reaction Optimization and Mechanistic Insights
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF accelerate reaction rates by stabilizing ionic intermediates but may promote side reactions such as sulfonate ester formation. Conversely, THF balances nucleophilicity and stability, making it ideal for amidation. Source further highlights acetone’s utility in large-scale reactions, offering facile solvent removal and high product purity (80% yield).
Base Selection and Stoichiometry
Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) enhance deprotonation of the amine without competing with the sulfonyl chloride. Source notes that stoichiometric excess of base (1.5–2.0 equivalents) maximizes conversion while minimizing racemization.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems reduces reaction times and improves heat management. For example, source achieved 85% yield in a scaled-up amidation by employing a plug-flow reactor with in-line quenching.
Catalytic Recycling and Waste Reduction
Palladium catalysts from Suzuki-Miyaura coupling can be recovered via immobilized ligand systems, lowering production costs. Additionally, solvent recovery systems (e.g., thin-film evaporation) minimize waste generation.
Characterization and Quality Control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
